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molecular formula C10H16O4 B7785736 1,1-Cyclohexanediacetic acid CAS No. 152848-09-4

1,1-Cyclohexanediacetic acid

Cat. No. B7785736
M. Wt: 200.23 g/mol
InChI Key: YQPCHPBGAALCRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861428

Procedure details

To a 100-mL round-bottomed flask was added 1,1-cyclohexanediacetic acid (2.03 g, 9.99 mmol) and acetic anhydride (11.6 mL). The reaction mixture was held at reflux for 2 hours, and then cooled to room temperature. Volatiles were removed via vacuum distillation (0.1 Torr, 20°-60° C.). The resulting crude product was dried under vacuum (0.1 Torr) at 80° C. for 14 hours to yield the title compound as a white solid which was used without further purification (1.75 g, 96%).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[CH2:4]1[CH2:3][CH2:2][C:1]2([CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
C1(CCCCC1)(CC(=O)O)CC(=O)O
Name
Quantity
11.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Volatiles were removed via vacuum distillation (0.1 Torr, 20°-60° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting crude product was dried under vacuum (0.1 Torr) at 80° C. for 14 hours
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
C1CCC2(CC1)CC(=O)OC(=O)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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